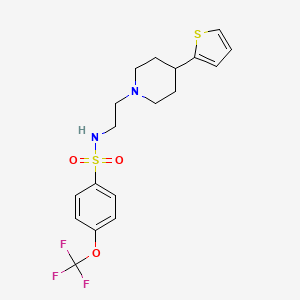

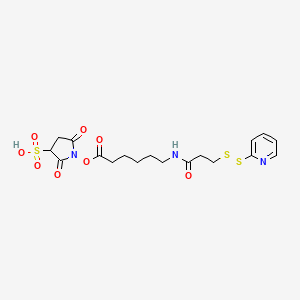

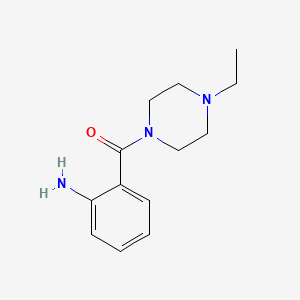

![molecular formula C22H22O7 B2987061 methyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate CAS No. 869341-41-3](/img/structure/B2987061.png)

methyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of coumarin, a type of phenolic compound . It has a chromen-6-yl group, which is a common feature of coumarins, and a propanoate ester group . The presence of methoxy groups suggests that it is a methoxy derivative of coumarin .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the fused benzene and pyrone rings of the chromen-6-yl group, with methoxy groups attached to the benzene ring and a propanoate ester group attached via an oxygen atom .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, coumarin derivatives are known to undergo reactions such as hydrolysis, reduction, and various types of ring-opening reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the ester group would likely make it polar and potentially capable of participating in hydrogen bonding .Applications De Recherche Scientifique

Multicomponent Synthesis Approach

A multicomponent protocol has been developed for synthesizing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, a category related to the compound . This method employs 3-hydroxy-4H-chromen-4-one with carbonyl compounds and Meldrum’s acid, highlighting the ease of obtaining starting materials, mild reaction conditions, and the environmental benefit of atom economy. The simplicity of the procedure and avoidance of chromatographic purifications make this approach noteworthy for the synthesis of structurally related compounds (Komogortsev, Melekhina, & Lichitsky, 2022).

Structural Insights

Significant research has been focused on the structural elucidation of compounds within this chemical family. For instance, the crystal structure of 2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxy-4H-chromen-4-one has been detailed, providing insights into the planarity and intramolecular hydrogen bonding patterns that might influence the biological activity and synthesis pathways of related compounds (Watson, Kashyap, Gao, & Mabry, 1991).

Reaction with S-methylisothiosemicarbazide

A notable reaction involving ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide has been studied, yielding 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones and 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones. This reaction showcases the potential for diversifying the chemical space around the core structure of our compound of interest through heterocyclic ring formation (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).

Physiological Effects Study

While direct studies on the compound of interest might be limited, related research on methyl 2-[4(2,4-dichlorophenoxy)phenoxy] propanoate has explored its physiological effects on plants, providing a glimpse into how similar compounds might interact with biological systems. This particular study examined the auxin antagonist properties and the effects on root growth, suggesting potential agricultural applications or considerations for environmental impact (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).

Mécanisme D'action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Pharmacokinetics

The compound may be metabolized by esterases or cytochrome P450 enzymes, and excreted via the kidneys .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the pH of the environment may affect the ionization state of the compound, which can influence its absorption and distribution. Temperature can affect the rate of chemical reactions, including the metabolism of the compound .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-12-16-11-15(28-13(2)21(23)27-5)7-9-17(16)29-22(24)20(12)14-6-8-18(25-3)19(10-14)26-4/h6-11,13H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIRRFGACTWCAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(C)C(=O)OC)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

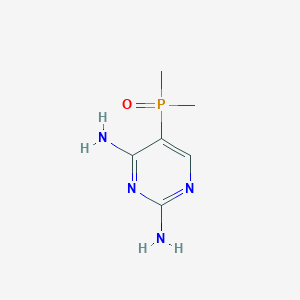

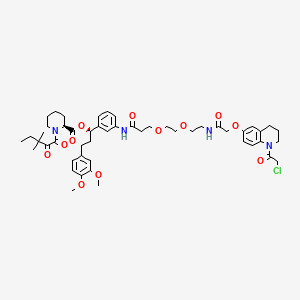

![methyl 4-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate](/img/structure/B2986979.png)

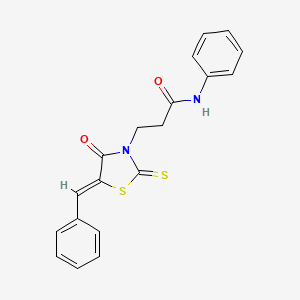

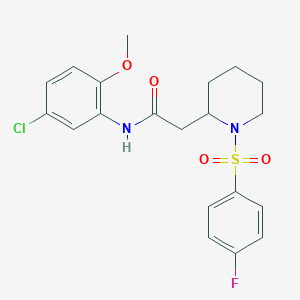

![2-((1-([1,1'-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine](/img/structure/B2986986.png)

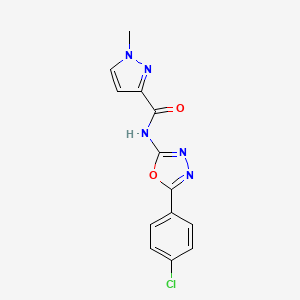

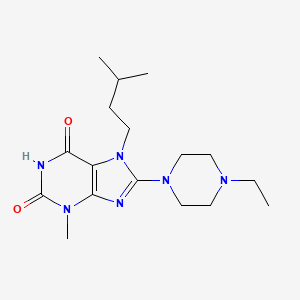

![7-hydroxy-1-methyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986989.png)

![N-(4-chlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2986994.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2986997.png)